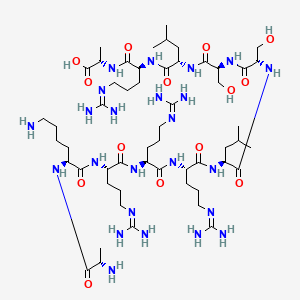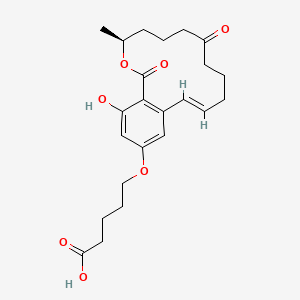
hapten ZEp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ZEP is a compound commonly used in electron beam lithography as a resist material. It is known for its high sensitivity and resolution, making it a popular choice in the fabrication of nano-scale devices. The compound is a copolymer of chloromethacrylate and methylstyrene, which contributes to its unique properties .
Vorbereitungsmethoden
The preparation of ZEP involves the copolymerization of chloromethacrylate and methylstyrene. This process typically requires the use of radical initiators and is carried out under controlled conditions to ensure the desired molecular weight and composition. Industrial production methods often involve large-scale polymerization reactors where the monomers are mixed and polymerized under specific temperature and pressure conditions .
Analyse Chemischer Reaktionen
ZEP undergoes various chemical reactions, including:
Oxidation: ZEP can be oxidized using strong oxidizing agents, leading to the formation of carboxyl and hydroxyl groups.
Reduction: Reduction of ZEP can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: ZEP can undergo substitution reactions where the chlorine atoms are replaced by other functional groups such as hydroxyl or amino groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
ZEP has a wide range of scientific research applications:
Chemistry: Used as a resist material in electron beam lithography for the fabrication of nano-scale devices.
Biology: Employed in the study of biological structures at the nano-scale level.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the manufacturing of microelectromechanical systems (MEMS) and other advanced technological devices .
Wirkmechanismus
The mechanism of action of ZEP involves its interaction with electron beams during lithography. When exposed to an electron beam, the copolymer undergoes scission, leading to changes in its solubility. This allows for the selective removal of exposed or unexposed areas during the development process. The molecular targets involved in this process are primarily the chloromethacrylate and methylstyrene units, which undergo chemical changes upon exposure to the electron beam .
Vergleich Mit ähnlichen Verbindungen
ZEP is often compared with other electron beam resists such as poly(methyl methacrylate) (PMMA) and SML. While PMMA is known for its lower sensitivity, ZEP offers higher sensitivity due to the presence of chlorine atoms in its structure. SML, on the other hand, has a similar chemical structure to ZEP but lacks the chlorine atoms, resulting in lower sensitivity to electron exposure. The unique combination of chloromethacrylate and methylstyrene in ZEP provides it with superior lithographic performance compared to these similar compounds .
Similar Compounds
- Poly(methyl methacrylate) (PMMA)
- SML (a resist material similar to ZEP but without chlorine atoms)
Eigenschaften
Molekularformel |
C23H30O7 |
|---|---|
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
5-[[(4S,12E)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl]oxy]pentanoic acid |
InChI |
InChI=1S/C23H30O7/c1-16-8-7-11-18(24)10-4-2-3-9-17-14-19(29-13-6-5-12-21(26)27)15-20(25)22(17)23(28)30-16/h3,9,14-16,25H,2,4-8,10-13H2,1H3,(H,26,27)/b9-3+/t16-/m0/s1 |
InChI-Schlüssel |
KAKLPRJCHJCTSM-CFZDNBDDSA-N |
Isomerische SMILES |
C[C@H]1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)OCCCCC(=O)O)O)C(=O)O1 |
Kanonische SMILES |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OCCCCC(=O)O)O)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



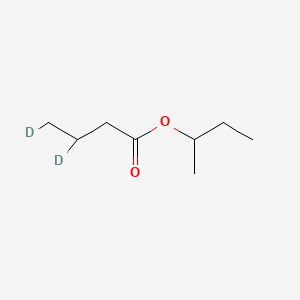

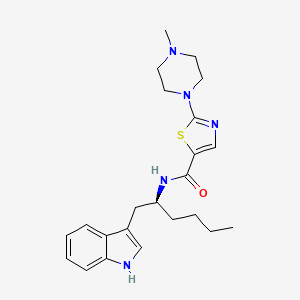
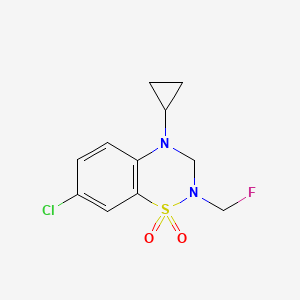
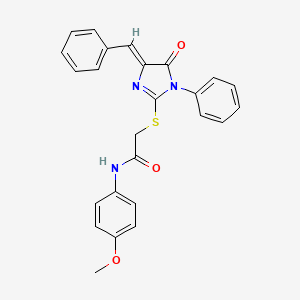

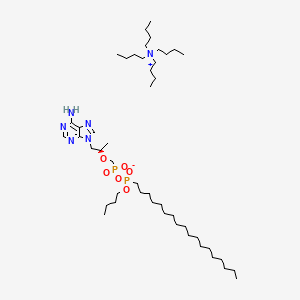
![(2S)-2-[[(2R)-2-[[(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-2-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12382592.png)
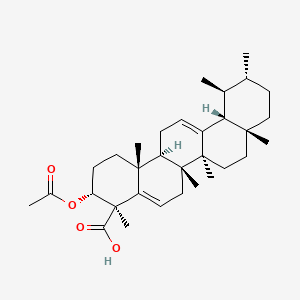
![2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine](/img/structure/B12382603.png)

